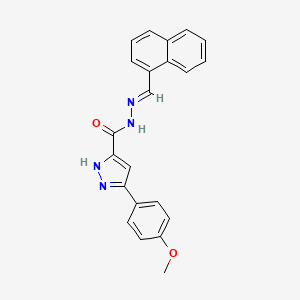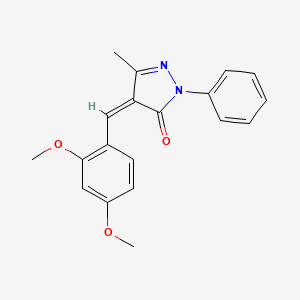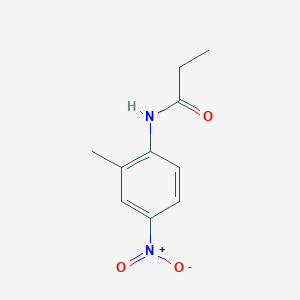![molecular formula C19H17N3O5S2 B11685701 N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B11685701.png)
N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)nicotinamide is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a nicotinamide moiety and a trimethoxybenzylidene group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Die Synthese von N-[(5Z)-4-Oxo-2-sulfanyliden-5-[(3,4,5-trimethoxyphenyl)methyliden]-1,3-thiazolidin-3-yl]pyridin-3-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Thiazolidinonrings: Dieser Schritt beinhaltet die Reaktion eines geeigneten Thioamids mit einer α,β-ungesättigten Carbonylverbindung unter basischen Bedingungen, um den Thiazolidinonring zu bilden.
Einführung des Pyridinrings: Der Pyridinring wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein Pyridinderivat mit dem Thiazolidinon-Zwischenprodukt reagiert.
Anlagerung der Trimethoxyphenylgruppe: Der letzte Schritt beinhaltet die Kondensation der Trimethoxyphenylgruppe mit dem Thiazolidinon-Pyridin-Zwischenprodukt, häufig unter Verwendung einer Knoevenagel-Kondensationsreaktion.
Industrielle Produktionsmethoden können die Optimierung dieser Schritte zur Steigerung von Ausbeute und Reinheit sowie die Verwendung von Katalysatoren und Lösungsmitteln zur Erleichterung der Reaktionen umfassen.
Analyse Chemischer Reaktionen
N-[(5Z)-4-Oxo-2-sulfanyliden-5-[(3,4,5-trimethoxyphenyl)methyliden]-1,3-thiazolidin-3-yl]pyridin-3-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann Oxidationsreaktionen eingehen, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion der Carbonylgruppe zu einem Alkohol führt.
Substitution: Nucleophile Substitutionsreaktionen können am Pyridinring auftreten, wobei Nucleophile wie Amine oder Thiole eine Abgangsgruppe ersetzen.
Wissenschaftliche Forschungsanwendungen
N-[(5Z)-4-Oxo-2-sulfanyliden-5-[(3,4,5-trimethoxyphenyl)methyliden]-1,3-thiazolidin-3-yl]pyridin-3-carboxamid hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.
Biologie: Die Verbindung hat sich als potenzieller Inhibitor verschiedener Enzyme und Proteine erwiesen, was sie zu einem Kandidaten für die Untersuchung von Enzymmechanismen und Proteininteraktionen macht.
Wirkmechanismus
Der Wirkmechanismus von N-[(5Z)-4-Oxo-2-sulfanyliden-5-[(3,4,5-trimethoxyphenyl)methyliden]-1,3-thiazolidin-3-yl]pyridin-3-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Proteine binden und ihre Aktivität hemmen, indem sie stabile Komplexe bildet. Diese Hemmung kann durch verschiedene Wege erfolgen, darunter die kompetitive Hemmung, bei der die Verbindung mit dem natürlichen Substrat um die aktive Stelle des Enzyms konkurriert .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains and cancer cell lines.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems.
Wirkmechanismus
The mechanism of action of (Z)-N-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)nicotinamide involves its interaction with various molecular targets. It can inhibit enzymes critical for bacterial cell wall synthesis, leading to cell death. In cancer cells, it can induce apoptosis by modulating signaling pathways and disrupting cellular homeostasis.
Vergleich Mit ähnlichen Verbindungen
N-[(5Z)-4-Oxo-2-sulfanyliden-5-[(3,4,5-trimethoxyphenyl)methyliden]-1,3-thiazolidin-3-yl]pyridin-3-carboxamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
N-{[(5Z)-4-Oxo-3-(prop-2-en-1-yl)-2-sulfanyliden-1,3-thiazolidin-5-yliden]methyl}-N-phenylacetamid: Diese Verbindung weist eine ähnliche Thiazolidinonstruktur auf, unterscheidet sich jedoch in den Substituenten, die am Thiazolidinonring gebunden sind.
2-(Methylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol: Diese Verbindung teilt die Trimethoxyphenylgruppe, hat aber einen anderen heterocyclischen Kern.
Die Einzigartigkeit von N-[(5Z)-4-Oxo-2-sulfanyliden-5-[(3,4,5-trimethoxyphenyl)methyliden]-1,3-thiazolidin-3-yl]pyridin-3-carboxamid liegt in seiner spezifischen Kombination von funktionellen Gruppen und seinen potenziellen biologischen Aktivitäten, die es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen machen.
Eigenschaften
Molekularformel |
C19H17N3O5S2 |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H17N3O5S2/c1-25-13-7-11(8-14(26-2)16(13)27-3)9-15-18(24)22(19(28)29-15)21-17(23)12-5-4-6-20-10-12/h4-10H,1-3H3,(H,21,23)/b15-9- |
InChI-Schlüssel |
BLNNHDRFKAGFOA-DHDCSXOGSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11685618.png)


![N'-[(E)-(4-fluorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11685628.png)
![4-[(E)-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}methyl]phenyl (4-chloro-2-methylphenoxy)acetate](/img/structure/B11685631.png)
![(2E)-N-(3-chloro-4-methylphenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11685637.png)
![methyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11685644.png)
![2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11685646.png)
![{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B11685652.png)
![N'-[(E)-thiophen-2-ylmethylidene]naphthalene-1-carbohydrazide](/img/structure/B11685653.png)


![3-[(2E)-2-(3-bromobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11685698.png)
![1-(3,4-dimethoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B11685700.png)
